molecular formula C12H6BrCl3N2O B8292631 5-bromo-2-chloro-N-(2,3-dichlorophenyl)pyridine-3-carboxamide

5-bromo-2-chloro-N-(2,3-dichlorophenyl)pyridine-3-carboxamide

Cat. No. B8292631
M. Wt: 380.4 g/mol
InChI Key: FUMCDJXRBOQUDI-UHFFFAOYSA-N
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Patent
US07872031B2

Procedure details

To a solution of 2,3 dichloroaniline (3.875 g, 23.914 mmol) in diethyl ether (20 mL) was added 5-bromo-2-chloropyridine-3-carbonyl chloride (3.0 g, 11.96 mmol). The reaction was stirred overnight. The precipitated solids were collected and washed with diethyl ether to provide 3.6 g of 5-bromo-2-chloro-N-(2,3-dichlorophenyl)pyridine-3-carboxamide as a cream colored solid [LC-MS m/e=380.0 (M+H)]. Using the same procedure, 5-bromo-2-chloro-N-(2,3-fluorophenyl)pyridine-3-carboxamide and 5-bromo-2-chloro-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide can be produced from reacting 5-bromo-2-chloropyridine-3-carbonyl chloride with 2,3 fluoroaniline and 3-chloro-2-fluoroaniline, respectively.
Quantity
3.875 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[Br:10][C:11]1[CH:12]=[C:13]([C:18](Cl)=[O:19])[C:14]([Cl:17])=[N:15][CH:16]=1>C(OCC)C>[Br:10][C:11]1[CH:12]=[C:13]([C:18]([NH:4][C:3]2[CH:5]=[CH:6][CH:7]=[C:8]([Cl:9])[C:2]=2[Cl:1])=[O:19])[C:14]([Cl:17])=[N:15][CH:16]=1

Inputs

Step One
Name
Quantity
3.875 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1Cl
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)C(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated solids were collected
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)C(=O)NC1=C(C(=CC=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.